Fmoc-alpha-methyl-L-4-Fluorophenylalanine chemical properties
Fmoc-alpha-methyl-L-4-Fluorophenylalanine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-α-methyl-L-4-fluorophenylalanine is a synthetic amino acid derivative that plays a crucial role in modern peptide synthesis and drug discovery. The incorporation of this non-canonical amino acid into peptide chains can significantly enhance their therapeutic properties, including metabolic stability, receptor affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical properties of Fmoc-α-methyl-L-4-fluorophenylalanine, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and a summary of its key applications.
Chemical Properties
Fmoc-α-methyl-L-4-fluorophenylalanine is a white to off-white solid.[1] The introduction of a methyl group at the alpha-carbon and a fluorine atom at the para position of the phenyl ring imparts unique conformational constraints and electronic properties to the amino acid. These modifications can lead to peptides with enhanced stability against enzymatic degradation and altered binding affinities for their biological targets.
A summary of the key chemical and physical properties of Fmoc-α-methyl-L-4-fluorophenylalanine is presented in Table 1.
Table 1: Chemical and Physical Properties of Fmoc-α-methyl-L-4-Fluorophenylalanine
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₂FNO₄ | [1] |
| Molecular Weight | 419.44 g/mol | [1] |
| CAS Number | 1175838-03-5 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 99.5% (Chiral HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = -12 ± 2° (c=1 in MeOH) | [1] |
| Boiling Point | 624.9 ± 55.0 °C (Predicted) | [2] |
| Storage Temperature | 0 - 8 °C | [1] |
Experimental Protocols
Materials and Reagents
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Fmoc-α-methyl-L-4-fluorophenylalanine
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Rink Amide resin (or other suitable solid support)
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Standard Fmoc-protected amino acids (with acid-labile side-chain protection)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Piperidine, peptide synthesis grade
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Coupling reagents (e.g., HBTU/HATU, DIC)
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Base (e.g., DIPEA)
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
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Cold diethyl ether
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Kaiser test kit
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for the incorporation of Fmoc-α-methyl-L-4-fluorophenylalanine into a peptide chain via SPPS.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Procedure
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Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF. A short treatment of 3-5 minutes followed by a longer treatment of 15-20 minutes is typically performed.[3]
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Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.
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Amino Acid Coupling:
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In a separate vial, pre-activate the Fmoc-α-methyl-L-4-fluorophenylalanine (typically 3 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU or HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.[4]
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Add the activated amino acid solution to the resin.
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Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the α-methyl group, a longer coupling time may be required compared to standard amino acids.[4]
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Washing: Wash the resin with DMF to remove unreacted reagents.
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Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, the coupling step should be repeated.
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Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
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Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
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Final Washing: Wash the resin sequentially with DMF and DCM, and then dry the resin under vacuum.
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Cleavage and Side-Chain Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[5]
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Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding the cleavage solution to a large volume of cold diethyl ether.
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Collect the peptide pellet by centrifugation and wash it with cold diethyl ether.
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Dry the crude peptide.
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Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Lyophilize the pure fractions to obtain the final peptide.[4]
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Applications in Research and Drug Development
Fmoc-α-methyl-L-4-fluorophenylalanine is a valuable building block for the synthesis of novel peptides with improved pharmacological properties. Its primary applications are in:
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Peptide Synthesis: It is used as a key component in SPPS to create complex and modified peptides with high purity.[1] The α-methyl group provides conformational rigidity and resistance to enzymatic cleavage, while the 4-fluoro-phenyl group can enhance binding affinity and bioavailability.
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Drug Development: The unique structural features of this amino acid make it an attractive component in the design of new therapeutic peptides.[1] Its incorporation can lead to drugs with improved efficacy, selectivity, and pharmacokinetic profiles.
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Medicinal Chemistry and Biochemistry: Researchers utilize this compound to study peptide-protein interactions and to develop peptide-based drugs. Its ability to enhance peptide stability and solubility makes it a valuable tool in these fields.[1]
Conclusion
Fmoc-α-methyl-L-4-fluorophenylalanine is a specialized amino acid derivative that offers significant advantages in the fields of peptide chemistry and drug discovery. Its unique chemical properties allow for the synthesis of peptides with enhanced stability and biological activity. The provided experimental protocol for its incorporation via SPPS serves as a guide for researchers to harness the potential of this valuable building block in their scientific endeavors. As the demand for more potent and stable peptide-based therapeutics continues to grow, the importance of compounds like Fmoc-α-methyl-L-4-fluorophenylalanine in advancing biomedical research is undeniable.
